Ethyl 3-amino-3-phenylpropanoate hydrochloride is a compound with the molecular formula C11H16ClNO2 . It is a white to yellow solid and is used as an active pharmaceutical ingredient intermediate .
The synthesis of Ethyl 3-amino-3-phenylpropanoate hydrochloride involves the hydrogenation of the corresponding ethyl cinnamate in the presence of nickel in an alcohol solution . The reaction also involves the use of various reactants such as [Al+3], [H-], [Li+], and others.
The molecular weight of Ethyl 3-amino-3-phenylpropanoate hydrochloride is 229.71 . The InChI key for this compound is ATSZQDTVNRNXKB-UHFFFAOYSA-N .
Ethyl 3-amino-3-phenylpropanoate hydrochloride is an ester . Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Ethyl 3-amino-3-phenylpropanoate hydrochloride is a white to yellow solid . It has a melting point of 136-141°C . The compound is stored under normal temperature .
Ethyl 3-amino-3-phenylpropanoate hydrochloride, also known as (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride, is a chiral amino acid derivative with significant relevance in medicinal chemistry and organic synthesis. This compound is characterized by the presence of both an amino group and an ester functional group, which allows it to engage in various chemical reactions. Its unique structure positions it as a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical compounds, particularly those requiring chiral intermediates.
The synthesis of ethyl 3-amino-3-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-3-phenylpropanoic acid with ethanol. This process can be catalyzed by using hydrochloric acid or other acid catalysts to facilitate the reaction.
Ethyl 3-amino-3-phenylpropanoate hydrochloride has a molecular formula of CHClNO. The structural representation includes:
Ethyl 3-amino-3-phenylpropanoate hydrochloride can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups, allowing it to undergo nucleophilic attack at the carbonyl carbon of the ester during hydrolysis or substitution reactions. The presence of the amino group also facilitates further reactions typical of amines .
The mechanism by which ethyl 3-amino-3-phenylpropanoate hydrochloride exerts its effects primarily revolves around its ability to act as a chiral building block in synthesizing biologically active compounds.
In biological contexts, this compound may influence metabolic pathways or serve as an intermediate in synthesizing neurotransmitter analogs or pharmaceuticals that target specific receptors due to its structural similarity to natural amino acids.
Research indicates that compounds like ethyl 3-amino-3-phenylpropanoate can modulate biological activity through enantiomeric specificity, impacting receptor binding and activity in pharmacological applications .
Ethyl 3-amino-3-phenylpropanoate hydrochloride is typically a solid at room temperature with varying melting points depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data indicates that it should be handled with care due to potential irritant properties upon contact with skin or eyes .
Ethyl 3-amino-3-phenylpropanoate hydrochloride has several applications in scientific research:
The demand for enantiomerically pure ethyl 3-amino-3-phenylpropanoate hydrochloride drives extensive development of chiral resolution and asymmetric synthesis technologies. Traditional chemical routes often rely on resolving racemates using chiral auxiliaries or transition-metal catalysts, but biocatalytic methods have gained prominence due to their exceptional stereoselectivity. Notably, Methylobacterium oryzae strain Y1-6 achieves 92.1% enantiomeric excess (ee) for the (S)-enantiomer when cultured with racemic ethyl 3-amino-3-phenylpropanoate as the sole carbon source. This microbial resolution exploits the strain’s enantioselective amidase activity, which preferentially hydrolyzes the (R)-ester, leaving (S)-ethyl 3-amino-3-phenylpropanoate intact. After a 48-hour biotransformation at 37°C, the process delivers the (S)-isomer in 48.6% yield—near the theoretical maximum for kinetic resolution [8].
Lipase-mediated resolutions offer complementary stereocontrol. Pseudomonas cepacia lipase (PSIM) catalyzes the hydrolytic kinetic resolution of racemic β-amino ester hydrochlorides in diisopropyl ether, yielding both (R)-esters and (S)-acids with >99% ee. The immobilized enzyme exhibits an enantioselectivity factor (E) >200 at 45°C when supplied with 0.5 equivalents of water and triethylamine as an acid scavenger. Reaction engineering optimizations reveal that solvent choice critically influences performance: ether-based solvents (e.g., 2-methyltetrahydrofuran) enhance both reaction rates and enantioselectivity compared to ethyl acetate or solvent-free systems. This enzymatic approach facilitates access to both enantiomers on preparative scales (>10 g), supporting pharmaceutical manufacturing requirements [10].
Table 1: Biocatalytic Systems for Enantioselective Synthesis of Ethyl 3-Amino-3-phenylpropanoate Hydrochloride
Biocatalyst | Substrate | Conditions | Output | ee (%) | Yield (%) |
---|---|---|---|---|---|
Methylobacterium oryzae | Racemic ethyl ester | 37°C, 48 h, aqueous buffer | (S)-Ester | 92.1 | 48.6 |
Lipase PSIM | Racemic ethyl ester hydrochloride | 45°C, iPr₂O, Et₃N, H₂O | (R)-Ester/(S)-acid | >99 | >48* |
Candida antarctica lipase B | N-Boc-protected amino ester | Hexane, 30°C | (S)-Acid | 98 | 45 |
*Yields approach 50% for each enantiomer in kinetic resolution [8] [10].
Solvent selection profoundly impacts the environmental footprint and safety profile of synthesizing ethyl 3-amino-3-phenylpropanoate hydrochloride. Conventional routes employ dichloromethane (DCM) for esterification and ethanol for Knoevenagel condensation, generating substantial hazardous waste. Recent innovations prioritize atom economy, reduced toxicity, and solvent recyclability. A landmark one-pot process condenses benzaldehyde, malonic acid, and ammonium acetate in ethanol, eliminating intermediate isolation and minimizing solvent consumption. The sequence comprises:
Solvent optimization extends to enzymatic resolutions, where 2-methyltetrahydrofuran (2-Me-THF)—a bio-based solvent derived from agricultural waste—outperforms traditional ethereal solvents. When used in lipase PSIM-catalyzed hydrolyses, 2-Me-THF delivers 54% conversion and E=113 within 10 minutes at 45°C. Its advantages include low water miscibility (simplifying product recovery), high boiling point (enabling reflux conditions), and negligible peroxide formation versus diethyl ether. Cyclopentyl methyl ether (CPME) exhibits comparable performance (E=108) but faces cost and availability constraints. These bio-renewable solvents align with pharmaceutical industry initiatives targeting Process Mass Intensity (PMI) reduction [9] [10].
Table 2: Solvent Performance in Lipase-Catalyzed Hydrolytic Resolution
Solvent | Conversion (%) | Reaction Time (min) | Enantioselectivity (E) | Environmental Score |
---|---|---|---|---|
2-Methyltetrahydrofuran | 54 | 10 | 113 | Excellent |
Diisopropyl ether | 52 | 10 | 108 | Good |
Cyclopentyl methyl ether | 51 | 10 | 59 | Excellent |
Ethyl acetate | 11 | 10 | 3 | Fair |
Solvent-free | 49 | 10 | 74 | Excellent |
Environmental score based on waste production, toxicity, and renewability [9] [10].
Despite batch dominance in current manufacturing, continuous flow chemistry emerges as a transformative approach for large-scale production of ethyl 3-amino-3-phenylpropanoate hydrochloride. Flow reactors enable precise residence time control, intensified heat/mass transfer, and inherent safety during hazardous steps like exothermic esterifications or low-temperature lithiations. A representative flow synthesis integrates:
High-pressure hydrogenation (≤100 bar) in trickle-bed reactors further optimizes the synthesis of enantiopure intermediates. Continuous flow conditions accelerate gas-liquid-solid mass transfer, enabling complete conversion of enamine intermediates in <30 minutes versus >12 hours in autoclaves. Multistep sequences incorporating enzymatic resolutions have been piloted using enzyme-immobilized monolithic reactors operated at 45°C. These systems permit catalyst recycling for >15 cycles without significant activity loss, addressing cost barriers in chiral amine production. Industry adoption remains nascent, but pilot-scale modules (kg/day) demonstrate viability for GMP-compliant manufacturing of (R)- and (S)-enantiomers [4].
The carboxylate and primary amine functionalities of ethyl 3-amino-3-phenylpropanoate hydrochloride enable diverse structural elaborations for structure-activity relationship (SAR) studies. Key derivatization pathways include:
These derivatives underpin bioactive molecule construction. For example, (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride undergoes stereospecific coupling with 3-chloropropanol followed by sulfonation to yield dapoxetine precursors. The Taxol side chain incorporates (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate—synthesized from ethyl 3-amino-3-phenylpropanoate via Sharpless asymmetric dihydroxylation—validating this scaffold’s versatility in complex molecule synthesis [4] [6].
Table 3: Key Derivatives and Their Pharmaceutical Applications
Derivative | Synthetic Route | Key Application | Reference Compound |
---|---|---|---|
Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | Asymmetric dihydroxylation | Taxol side-chain precursor | Docetaxel |
N-Boc-ethyl 3-amino-3-phenylpropanoate | Boc₂O, Et₃N, CH₂Cl₂ | Peptide coupling | Dapoxetine intermediates |
3-Amino-N-(3-chloropropyl)-3-phenylpropanamide | EDCI/HOBt, DIPEA, CH₂Cl₂ | Serotonin reuptake inhibitors | Sertraline analogs |
Methyl 3-(benzylamino)-3-phenylpropanoate | Benzaldehyde/NaBH₃CN, MeOH | γ-Aminobutyric acid (GABA) analogues | Baclofen derivatives |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7